Lasonolide A was first isolated from the marine sponge Forcepia sp., a member of the family of marine organisms known for producing bioactive secondary metabolites. The biosynthetic pathways and genetic determinants responsible for its synthesis have been subjects of recent research, revealing insights into the enzymatic processes involved in its production .
Lasonolide A is classified as a polyketide, a diverse class of natural products synthesized by the polymerization of acyl-CoA precursors. Polyketides are known for their wide range of biological activities, including antibiotic and anticancer properties. Lasonolide A specifically falls under the category of macrolides due to its large cyclic structure .
The total synthesis of Lasonolide A has been achieved through various synthetic strategies, with a prominent method involving a convergent approach that unites two complex fragments via a ruthenium-catalyzed alkene-alkyne coupling. This method is particularly noteworthy because it allows for the formation of linear products, which are essential for constructing the compound's intricate structure .
Key steps in the synthesis include:
Lasonolide A features a complex molecular architecture characterized by multiple rings and stereocenters. Its structure includes:
The molecular formula of Lasonolide A is , and it has a molecular weight of approximately 350.45 g/mol. The compound's stereochemistry is critical, as different enantiomers exhibit varying biological activities, with the (−)-enantiomer being identified as the biologically active form .
Lasonolide A undergoes various chemical reactions that are pivotal for its synthesis and modification:
The reaction conditions often include specific solvents and temperatures to favor desired outcomes, such as high yields and selectivity towards linear products rather than branched ones. For instance, hydrolysis followed by ring closure reactions have been optimized to achieve significant yields in synthesizing intermediates .
The mechanism through which Lasonolide A exerts its biological effects involves interaction with cellular pathways that regulate cell growth and apoptosis. It has been shown to induce cytotoxic effects on cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest and eventual apoptosis.
In vitro studies have demonstrated that Lasonolide A can inhibit cancer cell proliferation across various lines, including breast and lung cancer cells. The precise molecular targets are still under investigation but are believed to involve tubulin polymerization inhibition .
Relevant data indicate that Lasonolide A maintains structural integrity under various conditions but requires careful handling during synthetic procedures to avoid degradation .
Lasonolide A holds significant promise in scientific research, particularly in pharmacology:
The ongoing research aims to explore its full potential in drug development and understand its mechanisms more thoroughly .
Lasonolide A (LSA), a macrolide polyketide with nanomolar cytotoxicity against diverse cancer cell lines, originates from the complex symbiotic ecosystem of the marine sponge Forcepia sp. [1] [2]. Metagenomic analysis of the sponge microbiome revealed that LSA biosynthesis is mediated not by the sponge itself, but by an uncultivated Gram-negative bacterium within the phylum Verrucomicrobia. This symbiont, proposed as Candidatus Thermopylae lasonolidus, represents a novel evolutionary lineage, sharing only 88.78% 16S rRNA gene identity with its closest cultured relative, Pedosphaera parvula Ellin514 [1]. The assignment of the candidate genus Thermopylae reflects the organism's ecological niche within the "hot gates" of sponge-symbiont chemical defense systems.
Genome-resolved metagenomics enabled the reconstruction of the symbiont's genome (~5 Mbp), which shows early signs of reductive evolution while retaining core metabolic functionality [1] [2]. Crucially, this genome harbors the genetic blueprint for LSA biosynthesis. The symbiont's genomic features and phylogenetic position were established through hybrid sequencing strategies combining fosmid libraries (~600,000 clones) with shotgun metagenomics of sponge tissues (designated Forcepiav1 and Forcepiav2) [1]. Metagenomic binning yielded 56 and 55 metagenome-assembled genomes (MAGs) from the two tissues, respectively, with 11 high-quality MAGs in Forcepiav1. Among these, bin51 (Verrucomicrobia) contained the lasonolide biosynthetic gene cluster (las BGC) [1].
Table 1: Genomic Characteristics of "Candidatus Thermopylae lasonolidus"
Feature | Characteristic | Significance |
---|---|---|
16S rRNA Identity | 88.78% to Pedosphaera parvula | Indicates novel genus within Verrucomicrobia |
Genome Size | ~5 Mbp | Suggests early stage of genome reduction |
Completeness (MIMAG) | High-quality bin (>90% complete, <5% contamination) | Reliable genome reconstruction |
Primary Metabolism | Largely retained | Supports metabolic autonomy in symbiosis |
Pseudogenes | ~16% of genes | Indicator of ongoing reductive evolution |
The las BGC exhibits compelling signatures of horizontal gene transfer (HGT) into the Ca. T. lasonolidus genome. Comparative genomic analysis revealed a significantly divergent GC content and pentanucleotide frequency between the las cluster and the core symbiont genome [1]. This genomic incongruence suggests an exogenous origin for the BGC, likely acquired from an evolutionarily distant bacterial donor. The HGT event may represent an adaptive strategy to enhance chemical defense capabilities within the sponge holobiont, providing ecological benefits to both the symbiont and host.
Mechanistically, the integration and maintenance of this large (>100 kbp) trans-AT PKS cluster in the recipient genome involve recombination events mediated by mobile genetic elements flanking the cluster. The las BGC's codon adaptation index (CAI) aligns with highly expressed genes, indicating post-transfer optimization for efficient expression in its new genomic context [1] [2]. This evolutionary trajectory parallels other marine symbiont-derived pathways (e.g., pederin in beetles) where HGT facilitates the acquisition of potent defensive compounds [3]. The acquisition of the las cluster likely contributed to the establishment and persistence of Ca. T. lasonolidus within the sponge microbiome by providing a selective advantage through chemical defense.
Lasonolide A biosynthesis proceeds through a trans-acyltransferase polyketide synthase (trans-AT PKS) pathway, a complex enzymatic system distinct from canonical cis-AT PKS assembly lines. Unlike cis-AT systems where each module contains an integrated acyltransferase domain, trans-AT PKSs utilize discrete, iteratively acting AT enzymes that service multiple modules [1] [4]. The las assembly line features this hallmark trans-AT organization, with the pathway predicted to involve ~20 core catalytic modules based on LSA's structural complexity [1].
The trans-AT PKS architecture enables exceptional biochemical versatility. Key domain organizations within the las cluster include:
Table 2: Comparative Features of cis-AT and trans-AT PKS Systems in Polyketide Biosynthesis
Feature | cis-AT PKS | trans-AT PKS (las system) | Functional Implication |
---|---|---|---|
Acyltransferase | Integrated in each module | Freestanding, iteratively acting enzyme | Increased pathway flexibility |
Module Evolution | Primarily vertical | Extensive horizontal transfer | Hybrid cluster formation |
β-Branching | Rare | Common (e.g., HMG-CoA synthase present) | Enhanced chemical diversity |
Domain Organization | Standardized colinearity | Non-canonical module arrangements | Structural unpredictability |
Ketosynthase Clades | Predictable by module position | Clade reflects preceding chemistry | Enables bioinformatic structure prediction |
The trans-AT system's evolutionary flexibility facilitates the incorporation of diverse catalytic domains, including those responsible for LSA's signature tetrahydropyran ring formation through specialized cyclization domains [1] [4]. KS domain phylogeny within the las pathway reveals gatekeeping functions where each KS clade corresponds to specific upstream chemical modifications, enabling bioinformatic prediction of structural features [4] [7].
A remarkable genomic feature of the las pathway is its triplication within the Ca. T. lasonolidus genome. Three nearly identical copies of the >100 kbp las BGC (designated las BGC_v1, v2, and v3) occur in close proximity, collectively spanning ~300 kbp of the symbiont's genome [1] [2]. These repeats exhibit minor but functionally significant variations:
The triplication event likely occurred through tandem duplication mediated by homologous recombination between repetitive sequences flanking the cluster. This genomic configuration presents significant challenges for metagenomic assembly, requiring specialized approaches like assembly graph examination in BANDAGE, paired-end read mapping, and PCR validation of contig linkages [1] [3]. Despite these variations, all three clusters appear functionally competent, with no frameshifts or inactivating mutations in core domains.
The evolutionary rationale for las cluster triplication may involve:
Table 3: Structural Variations Among the Three las BGC Repeats
Variant Type | Location/Feature | Potential Impact | Frequency in Repeats |
---|---|---|---|
Insertion 1 | Intergenic region upstream of KS domain | Regulatory function | 1/3 repeats |
Insertion 2 | Within HMG-CoA synthase gene | Truncated domain (partial loss of function) | 1/3 repeats |
SNP 1 | Ketoreductase active site | Altered substrate specificity | 2/3 repeats |
SNP 2 | ACP phosphopantetheine binding site | Enhanced carrier protein efficiency | 1/3 repeats |
Missing ACP | Module 7 ACP | Requires inter-repeat complementation | 1/3 repeats |
The las cluster repetition exemplifies how genomic architecture directly influences chemical diversity in symbiotic systems. Future heterologous expression efforts leveraging fosmid capture (five overlapping fosmids spanning 48 kb of the las cluster) may exploit these natural variations to produce novel lasonolide analogs through combinatorial biosynthesis [1] [3].
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